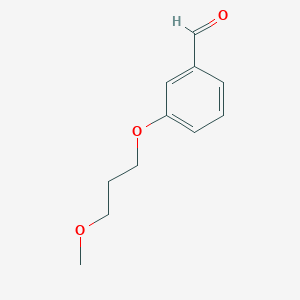

3-(3-Methoxypropoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBINSGQXGIWVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Methoxypropoxy)benzaldehyde, with the molecular formula , is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and chemical biology. Its structure features a benzaldehyde functional group along with a propoxy side chain and a methoxy group, which contribute to its unique chemical properties and potential biological activities.

- Molecular Formula:

- Molar Mass: 198.23 g/mol

- Density: 1.093 g/cm³

- Boiling Point: 341.9 °C

- Appearance: White solid

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-cancer agent, its interactions with biological targets, and its role as a building block in drug synthesis.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anti-proliferative effects against various cancer cell lines. A study on benzylidenechromanones revealed that derivatives with similar structural motifs can induce cytotoxicity in leukemia and melanoma cells, suggesting that the presence of the benzaldehyde moiety may enhance biological activity against these cancers .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Benzylidenechromanone | 15 | HL-60 (leukemia) |

| Spiropyrazoline analogue | 10 | WM-115 (melanoma) |

| Quercetin | 12 | COLO-205 (colon cancer) |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that similar compounds can interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . For instance, certain derivatives have been shown to induce G2/M phase arrest in HL-60 cells, indicating a potential pathway for their anticancer activity .

Research Findings

- Cytotoxicity Profiling : High-throughput screening has demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity across different cell types. This profiling allows for the identification of compounds with selective toxicity towards cancer cells while sparing normal cells .

- Structural Activity Relationship (SAR) : The presence of methoxy and propoxy groups appears to enhance the lipophilicity and overall biological activity of these compounds. Modifications to the benzaldehyde structure can lead to significant changes in potency against specific cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the benzaldehyde framework. These studies consistently showed that modifications at the para position of the benzene ring could influence both cytotoxicity and selectivity towards cancer cells. For example, one derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Methoxypropoxy)benzaldehyde?

- Methodology : A typical approach involves nucleophilic substitution or etherification. For analogs like 4-benzyloxy-3-methoxybenzaldehyde, synthesis starts with reacting a benzaldehyde derivative (e.g., 3-methoxy-4-hydroxybenzaldehyde) with 3-bromopropanol under basic conditions (e.g., K₂CO₃ in acetone). The reaction mixture is refluxed, followed by purification via column chromatography or recrystallization .

- Key Steps :

- Use of protecting groups (e.g., benzyloxy) to prevent undesired side reactions.

- Acid catalysis (e.g., acetic acid) to enhance reaction efficiency in condensation steps .

Q. How is this compound characterized experimentally?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and propoxy groups). For example, methoxy protons appear as singlets near δ 3.8 ppm, while aldehydic protons resonate at δ 9.8–10.2 ppm .

- FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

- HRMS : Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₄O₃: 195.1016) .

Q. What solvents and conditions optimize purification?

- Solvents : Ethanol, dichloromethane, or ethyl acetate for recrystallization. For column chromatography, hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) are effective .

- Critical Parameters :

- Slow evaporation for single-crystal growth (X-ray diffraction studies) .

- Avoid prolonged exposure to light/air to prevent aldehyde oxidation .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for structurally similar analogs?

- Case Study : Discrepancies in ¹H NMR shifts between this compound and its brominated analog (3-(3-Bromopropoxy)benzaldehyde) arise from electron-withdrawing effects. For example, the bromo group deshields adjacent protons, shifting resonances downfield by ~0.3 ppm .

- Resolution Strategies :

- Compare with computational predictions (e.g., DFT-calculated chemical shifts).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What are its applications in medicinal chemistry or materials science?

- Medicinal Chemistry : Derivatives like 3-(3-Bromopropoxy)benzaldehyde serve as intermediates for PRMT6 inhibitors (IC₅₀ = 10 nM), which are studied in epigenetics and oncology .

- Materials Science : Benzaldehyde derivatives are precursors for Schiff base ligands in coordination polymers, which have applications in catalysis or gas storage .

Q. How to functionalize this compound for targeted modifications?

- Strategies :

- Bromination : Introduce bromine at the benzyl position using NBS (N-bromosuccinimide) under radical conditions for cross-coupling reactions .

- Aldehyde Protection : Convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid to prevent unwanted reactivity during subsequent steps .

- Example : 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde was synthesized for click chemistry applications, confirmed via single-crystal X-ray diffraction (R factor = 0.054) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.